1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde

Description

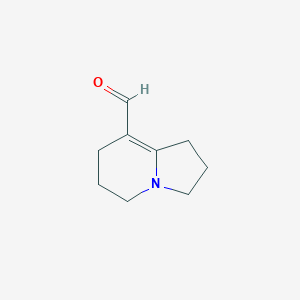

1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde is a bicyclic organic compound featuring a partially saturated indolizine core with a carbaldehyde functional group at position 6. The indolizine scaffold consists of a fused five-membered pyrrole ring and an eight-membered saturated ring system. The hexahydro designation indicates extensive hydrogenation, reducing aromaticity and increasing conformational flexibility compared to fully aromatic indolizines. This structural hybrid imparts unique electronic and steric properties, making it a subject of interest in synthetic chemistry and materials science .

Properties

CAS No. |

868366-91-0 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1,2,3,5,6,7-hexahydroindolizine-8-carbaldehyde |

InChI |

InChI=1S/C9H13NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h7H,1-6H2 |

InChI Key |

UDOIBOYGLYPRLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C2CCCN2C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst followed by aldol condensation can yield indolizine derivatives . Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group at position 8 undergoes oxidation to form carboxylic acid derivatives. This reaction is typically mediated by strong oxidizing agents such as potassium permanganate () or chromium-based reagents under acidic conditions. For example:

This transformation is critical for synthesizing indolizine-based carboxylic acids, which are precursors for further functionalization in medicinal chemistry.

Cyclization Reactions

Under acidic conditions, the compound participates in intramolecular cyclization. In acetic acid/methanol, the aldehyde and adjacent amine groups facilitate 5-exo-trig cyclization to form pyrrolizine derivatives . For instance:

This reactivity is attributed to protonation of the enaminone intermediate, followed by nucleophilic attack of the enolic carbon on the ketone group .

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde group reacts with stabilized ylides to form α,β-unsaturated carbonyl derivatives. For example, treatment with phenacyltriphenylphosphonium ylides yields methylene-bridged indolizines :

This method enables the introduction of extended conjugated systems for photochemical studies .

Reduction Reactions

Catalytic hydrogenation () selectively reduces the aldehyde to a primary alcohol while preserving the indolizine core :

Full saturation of the bicyclic system requires harsher conditions (e.g., at 60–100 psi) .

Electrocyclization and C–H Activation

Rhodium-catalyzed C–H activation enables regioselective functionalization at position 7. A 6π-electrocyclization mechanism forms 1,2-dihydropyridine (DHP) derivatives when reacted with alkynes :

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Rh(III) catalyst, 80°C | 1,2-DHP with R-substituents | 70–85% |

This strategy is employed in synthesizing bioactive alkaloid analogs .

Mannich and Multicomponent Reactions

The aldehyde participates in Mannich reactions with secondary amines and ketones to form β-amino carbonyl derivatives. Scandium triflate () catalyzes this three-component cascade, yielding tetracyclic indolizidines :

Acid-Catalyzed Rearrangements

In , the compound undergoes skeletal rearrangements via carbocation intermediates. For example, Wagner-Meerwein shifts produce bridged indolizidine alkaloids, as observed in the synthesis of gosodesmine analogs .

Nucleophilic Additions

The aldehyde reacts with Grignard reagents () to form secondary alcohols. Steric hindrance from the bicyclic system often limits reactivity to smaller nucleophiles (e.g., ) .

Key Mechanistic Insights

Scientific Research Applications

Organic Synthesis

Total Synthesis of Alkaloids

One of the primary applications of 1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde is in the total synthesis of complex alkaloids. Research has demonstrated its utility as a key intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the asymmetric total synthesis of several alkaloids such as (+)-lupinine and (−)-epitashiromine through a formal imino-aldol methodology . This approach allows for high diastereoselectivity and has been pivotal in constructing intricate molecular architectures.

Case Study: Synthesis of Gosodesmine

Another notable application is its role in the synthesis of gosodesmine, a unique alkaloid found in the chemical defense secretions of certain millipedes. The structural elucidation of gosodesmine was achieved using 1H and 13C NMR spectroscopy along with mass spectrometry . The synthesis not only confirmed the structure but also highlighted the potential of this compound as a versatile building block for complex natural products.

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. Studies have shown that modifications to this compound can lead to enhanced activity against various cancer cell lines. The mechanism often involves interference with cellular pathways that regulate proliferation and apoptosis .

Neuroprotective Effects

Additionally, compounds derived from this compound have been investigated for neuroprotective effects. Research suggests that these compounds may help mitigate oxidative stress and inflammation in neuronal cells . Such properties make them candidates for further exploration in treating neurodegenerative diseases.

Materials Science

Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry. Its functional groups can be utilized to create novel polymeric materials with tailored properties. For instance, incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Total synthesis of alkaloids | High diastereoselectivity achieved |

| Medicinal Chemistry | Anticancer activity | Promising results against cancer cells |

| Neuroprotective effects | Potential for treating neurodegeneration | |

| Materials Science | Polymer chemistry | Enhanced mechanical properties |

Mechanism of Action

The mechanism of action of 1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The indolizine ring system may also interact with biological receptors, influencing various signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Saturation : The target compound’s hexahydro structure (six saturated positions) contrasts with tetrahydro derivatives (e.g., ), reducing aromaticity and enhancing flexibility.

- Functional Groups : The 8-carbaldehyde group distinguishes it from analogues like 8-oxo (ketone) or 8-carboxylate (ester) derivatives. Carbaldehyde’s electron-withdrawing nature influences reactivity and intramolecular charge transfer (ICT) properties .

Electronic and Optical Properties

highlights the role of substituents in modulating ICT behavior. For example:

- Parent carbaldehyde (compound 1) : Exhibits a HOMO-1 to LUMO transition with moderate ICT.

- Derivatives (e.g., compound 3) : Enhanced ICT due to electron-donating/-withdrawing groups, leading to bathochromic shifts in absorption spectra.

The hexahydroindolizine-8-carbaldehyde likely exhibits weaker ICT compared to fully aromatic indole carbaldehyde () due to reduced π-conjugation from saturation. However, its flexible core may enable unique solvatochromic or aggregation-induced emission (AIE) properties, though this requires experimental validation.

Biological Activity

1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde is a bicyclic compound with significant biological activity and potential therapeutic applications. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the indolizidine class of alkaloids. The synthesis of this compound has been achieved through various methods including catalytic reactions involving silver and other transition metals. Notably, the total synthesis of related alkaloids has been documented in several studies which provide insights into the synthetic pathways applicable to hexahydroindolizine derivatives .

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens including Staphylococcus aureus and Leishmania donovani. The compound demonstrated significant inhibitory effects on these microorganisms, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the compound's ability to suppress the expression of pro-oncogenic proteins. For instance, DCB-3503 (a derivative) was shown to inhibit cell proliferation in cancer cell lines by targeting specific signaling pathways involved in tumor growth . The structural similarities suggest that this compound may possess similar anticancer properties.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It is believed to inhibit glycogen synthase kinase 3 (GSK3), a kinase implicated in neurodegenerative diseases such as Alzheimer's. Inhibition of GSK3 leads to reduced tau hyperphosphorylation and potentially mitigates neurodegeneration .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

Q & A

Q. What synthetic methodologies are most effective for producing 1,2,3,5,6,7-Hexahydroindolizine-8-carbaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via palladium-catalyzed arylation and heteroatom insertion, as demonstrated for structurally related tetrahydroindolizines. Key steps include:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency .

- Solvent optimization : Dichloromethane or THF improves reaction homogeneity and yield .

- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side reactions .

- Post-synthesis purification : Column chromatography or recrystallization (e.g., using EtOAc/hexane) ensures >95% purity .

Q. Example Conditions :

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Arylation | Pd(OAc)₂/XPhos | DCM | 80 | 70–74 |

| Cyclization | TBAB (Phase-transfer) | THF | 60 | 85–90 |

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm structure via diagnostic peaks (e.g., aldehyde proton at δ 9.8–10.2 ppm, indolizine ring protons at δ 1.5–3.0 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₁₁H₁₅NO) .

- IR spectroscopy : Aldehyde C=O stretch at ~1700 cm⁻¹ and N-H stretches for indolizine .

- Elemental analysis : Confirms purity (>98% C, H, N) .

Q. What are the key physicochemical properties affecting experimental handling?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water .

- Stability : Degrades under prolonged light exposure; store in amber vials at –20°C under inert gas .

- Reactivity : The aldehyde group is prone to oxidation; use stabilizing agents like BHT during reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties or reaction pathways?

Density-functional theory (DFT) can model:

- Electron density distribution : Identify reactive sites (e.g., aldehyde carbon as electrophilic center) .

- Reaction mechanisms : Simulate intermediates in palladium-catalyzed steps (e.g., oxidative addition of aryl halides) .

- Thermodynamic stability : Compare energy profiles of synthetic routes to optimize conditions .

Q. Software Recommendations :

- Gaussian 16 or ORCA for DFT calculations.

- VMD for visualizing electron density maps.

Q. How to address discrepancies in spectral data or yields during synthesis replication?

Case study : Lower-than-expected yields in palladium-catalyzed steps may arise from:

Q. Troubleshooting Table :

| Issue | Likely Cause | Solution |

|---|---|---|

| Low yield | Pd catalyst poisoning | Add chelating ligands (e.g., PPh₃) |

| Broad NMR peaks | Solvent polarity mismatch | Use deuterated DMSO for sharper peaks |

Q. What strategies enable functionalization of the aldehyde group for derivatization?

The aldehyde can be converted into:

- Nitriles : Via Strecker synthesis (NH₄Cl/NaCN, 70°C) .

- Hydrazones : React with hydrazine derivatives (e.g., 1-methylimidazole-5-carbohydrazide) .

- Esters : Oxidative esterification using MnO₂ and alcohols .

Example Reaction :

this compound → Ethyl ester via MnO₂ in EtOH (85% yield) .

Q. How to design stability studies under varying experimental conditions?

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Racemization risk : Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis .

- Purification bottlenecks : Switch from column chromatography to crystallization for large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.